molecular formula C27H29N3O3 B14167283 N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide CAS No. 6094-95-7

N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide

Cat. No.: B14167283
CAS No.: 6094-95-7
M. Wt: 443.5 g/mol
InChI Key: JMJBZYHZNOGDIS-UHFFFAOYSA-N
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Description

N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group and two phenylacetyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, while the phenylacetyl groups are added via acylation reactions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The phenylacetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide include:

  • N-tert-butyl-3,5-bis[(phenoxyacetyl)amino]benzamide
  • N-tert-butyl-3,5-bis[(trifluoromethyl)amino]benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

6094-95-7

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-tert-butyl-3,5-bis[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C27H29N3O3/c1-27(2,3)30-26(33)21-16-22(28-24(31)14-19-10-6-4-7-11-19)18-23(17-21)29-25(32)15-20-12-8-5-9-13-20/h4-13,16-18H,14-15H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)

InChI Key

JMJBZYHZNOGDIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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